6,7-Dichloroimidazo[1,2-a]pyridine hydrochloride
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Overview
Description
6,7-Dichloroimidazo[1,2-a]pyridine hydrochloride is a chemical compound belonging to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse applications in medicinal chemistry due to their unique structural properties. The presence of chlorine atoms at the 6 and 7 positions of the imidazo[1,2-a]pyridine ring enhances its reactivity and potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloroimidazo[1,2-a]pyridine hydrochloride typically involves the chlorination of imidazo[1,2-a]pyridine derivatives. One common method includes the reaction of imidazo[1,2-a]pyridine with chlorine gas in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective chlorination at the 6 and 7 positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The hydrochloride salt is then formed by treating the chlorinated product with hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloroimidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove chlorine atoms.
Radical Reactions: Functionalization via radical reactions, often catalyzed by transition metals or through metal-free oxidation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution Products: Various substituted imidazo[1,2-a]pyridine derivatives.
Oxidation Products: Imidazo[1,2-a]pyridine N-oxides.
Reduction Products: Dechlorinated imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
6,7-Dichloroimidazo[1,2-a]pyridine hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing drugs targeting various diseases, including tuberculosis and cancer.
Biological Studies: Employed in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: Utilized in the synthesis of advanced materials and as intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of 6,7-Dichloroimidazo[1,2-a]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms enhance its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor functions, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dichloroimidazo[1,2-a]pyridine
- 2,7-Dimethylimidazo[1,2-a]pyridine
- 6-Chloroimidazo[1,2-a]pyridine
Uniqueness
6,7-Dichloroimidazo[1,2-a]pyridine hydrochloride is unique due to the specific positioning of chlorine atoms, which significantly influences its chemical reactivity and biological activity. This distinct structure allows for selective interactions with molecular targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C7H5Cl3N2 |
---|---|
Molecular Weight |
223.5 g/mol |
IUPAC Name |
6,7-dichloroimidazo[1,2-a]pyridine;hydrochloride |
InChI |
InChI=1S/C7H4Cl2N2.ClH/c8-5-3-7-10-1-2-11(7)4-6(5)9;/h1-4H;1H |
InChI Key |
IMQFGXWAANMYCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(C(=CC2=N1)Cl)Cl.Cl |
Origin of Product |
United States |
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